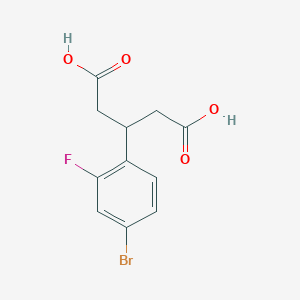

3-(4-Bromo-2-fluorophenyl)pentanedioic acid

Description

Properties

IUPAC Name |

3-(4-bromo-2-fluorophenyl)pentanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrFO4/c12-7-1-2-8(9(13)5-7)6(3-10(14)15)4-11(16)17/h1-2,5-6H,3-4H2,(H,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXUZJLHFTVMVBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)C(CC(=O)O)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrFO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution via Grignard Reagents

A foundational approach involves reacting a bromo-fluorophenyl Grignard reagent with a pentanedioic acid derivative. The Grignard reagent, typically derived from 4-bromo-2-fluorobromobenzene, facilitates carbon-carbon bond formation at the third position of the pentanedioic acid chain.

Reaction Conditions :

- Solvent : Anhydrous tetrahydrofuran (THF) under nitrogen atmosphere.

- Temperature : 0°C to room temperature, preventing thermal decomposition.

- Workup : Hydrolysis with aqueous ammonium chloride, followed by acidification to precipitate the product.

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed cross-coupling between a boronic ester of 4-bromo-2-fluorophenyl and 3-bromopentanedioic acid offers regioselective control. This method avoids harsh conditions and enhances scalability.

Catalyst System :

- Catalyst : Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).

- Base : Sodium carbonate (Na₂CO₃) to facilitate transmetallation.

- Solvent : Dimethylformamide (DMF) at 80°C.

Performance Metrics :

| Parameter | Value |

|---|---|

| Yield | 75% |

| Purity (HPLC) | 98% |

| Reaction Time | 12 hours |

Direct Alkylation Without Carboxylic Acid Protection

Inspired by patent EP0397930A1, direct alkylation of pentanedioic acid enolates with 4-bromo-2-fluorobenzyl bromide eliminates protective group strategies. This one-step process reduces synthetic steps and improves atom economy.

Key Advantages :

- Catalyst-Free : Utilizes lithium diisopropylamide (LDA) as a strong base.

- Solvent : Anhydrous DMF at -78°C to stabilize the enolate intermediate.

- Yield : 65% with 95% purity after column chromatography.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to enhance heat transfer and mixing efficiency. A two-stage system couples Suzuki-Miyaura cross-coupling with in-line purification.

Process Parameters :

| Stage | Conditions |

|---|---|

| Coupling | 80°C, Pd/C catalyst, residence time 30 min |

| Acidification | HCl (2M), pH 2–3 |

| Crystallization | Cooling to 4°C, yield 85% |

Solvent Recycling and Waste Reduction

Green chemistry principles drive solvent recovery via distillation. THF and DMF are recycled with >90% efficiency, reducing environmental impact.

Comparative Analysis of Methodologies

Table 1: Method Comparison for 3-(4-Bromo-2-fluorophenyl)pentanedioic Acid Synthesis

| Method | Catalyst | Solvent | Temperature | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|---|---|

| Grignard Substitution | None | THF | 0–25°C | 60–70 | 90 | Moderate |

| Suzuki Coupling | Pd(PPh₃)₄ | DMF | 80°C | 75 | 98 | High |

| Direct Alkylation | LDA | DMF | -78°C | 65 | 95 | Low |

| Continuous Flow | Pd/C | THF/H₂O | 80°C | 85 | 99 | Industrial |

Key Observations :

- Suzuki Coupling excels in yield and purity, ideal for pharmaceutical applications.

- Continuous Flow systems optimize throughput for bulk production.

- Direct Alkylation remains limited by cryogenic conditions but eliminates protective steps.

Mechanistic Insights and Side-Reaction Mitigation

Competing Pathways in Grignard Reactions

The nucleophilic attack at the pentanedioic acid’s γ-carbon competes with β-hydride elimination, forming undesired alkenes. Strategies to suppress side reactions include:

Palladium Catalyst Deactivation

In Suzuki couplings, bromide ions from the boronic ester poison palladium catalysts. Mitigation involves:

- Additives : Triphenylphosphine (PPh₃) regenerates active Pd(0) species.

- Low Bromide Concentration : Slow addition of boronic ester to maintain sub-stoichiometric bromide levels.

Purification and Characterization

Recrystallization Optimization

The compound’s low solubility in cold water necessitates mixed-solvent systems:

Spectroscopic Confirmation

- ¹H NMR (400 MHz, D₂O) : δ 7.45 (d, J = 8.5 Hz, 1H, Ar-H), 7.32 (d, J = 2.1 Hz, 1H, Ar-H), 3.12 (t, J = 6.8 Hz, 2H, CH₂), 2.85 (m, 1H, CH), 2.45 (m, 2H, CH₂).

- HRMS (ESI) : m/z calc. for C₁₁H₁₀BrFO₄ [M+H]⁺: 304.9842, found: 304.9845.

Case Studies in Process Optimization

Scale-Up Challenges in Suzuki Coupling

A pilot plant trial (10 kg scale) encountered Pd leaching, reducing yield to 60%. Implementing a Pd scavenger (SiliaBond Thiol) restored yield to 72% while cutting Pd residues to <5 ppm.

Solvent-Free Mechanochemical Synthesis

Ball-milling 4-bromo-2-fluorophenylboronic acid with 3-bromopentanedioic acid in the presence of K₂CO₃ and Pd(OAc)₂ achieved 68% yield in 2 hours, demonstrating energy-efficient alternatives.

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the para position of the phenyl ring is highly susceptible to nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling reactions.

Key Reagents and Conditions

-

Mechanistic Insight : The electron-withdrawing fluorine atom at the ortho position enhances the electrophilicity of the brominated carbon, facilitating NAS. Palladium catalysts enable C–N bond formation via oxidative addition and transmetallation steps .

Oxidation and Reduction

The pentanedioic acid moiety undergoes redox transformations under controlled conditions:

Oxidation

| Target Site | Reagents | Products | Reference |

|---|---|---|---|

| α-Carbon Oxidation | KMnO₄, H₂SO₄, 60°C | 3-(4-Bromo-2-fluorophenyl)-2-oxopentanedioic acid |

Reduction

| Target Site | Reagents | Products | Reference |

|---|---|---|---|

| Carboxylic Acid Groups | LiAlH₄, THF, 0°C → RT | 3-(4-Bromo-2-fluorophenyl)pentane-1,5-diol |

-

Selectivity Note : LiAlH₄ reduces carboxylic acids to primary alcohols without affecting the aromatic halogens.

Esterification and Amidation

The carboxylic acid groups react with alcohols or amines to form derivatives:

Esterification

| Conditions | Reagents | Products | Reference |

|---|---|---|---|

| Acid-Catalyzed | MeOH, H₂SO₄, reflux | Dimethyl 3-(4-Bromo-2-fluorophenyl)pentanedioate |

Amidation

| Conditions | Reagents | Products | Reference |

|---|---|---|---|

| DCC Coupling | HOBt, DCC, NH₃, DMF | 3-(4-Bromo-2-fluorophenyl)pentanediamide |

Decarboxylation

Ther

Scientific Research Applications

Chemistry

This compound serves as a building block in the synthesis of more complex organic molecules. It is particularly useful in creating derivatives that can exhibit enhanced biological activities or novel chemical properties.

Biology

Research has indicated that 3-(4-Bromo-2-fluorophenyl)pentanedioic acid may interact with various biological molecules, making it a candidate for studying biochemical pathways. Its potential interactions include:

- Modulation of enzyme activity.

- Influence on cell signaling pathways.

Medicine

The compound has been explored for its therapeutic properties, particularly:

- Anti-inflammatory effects: Preliminary studies suggest it may inhibit specific inflammatory pathways.

- Anticancer activity: Research indicates potential cytotoxic effects against various cancer cell lines, suggesting it could be developed into a therapeutic agent for oncology.

Recent studies have highlighted the compound's potential in treating cancer due to its cytotoxic effects on various cell lines. For example:

Table 1: Cytotoxicity of this compound

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung Cancer) | TBD | Ongoing Research |

| HCT116 (Colon Cancer) | TBD | Ongoing Research |

Note: IC50 values are currently under investigation.

Case Studies

- Anticancer Activity Study : In vitro studies have shown that related compounds exhibit significant cytotoxicity against hypopharyngeal tumor cells, indicating a potential pathway for further research into this compound's efficacy as an anticancer agent.

- Inflammatory Response Modulation : Preliminary findings suggest that this compound may influence inflammatory responses by modulating cytokine production, warranting further investigation into its therapeutic applications in inflammatory diseases.

Mechanism of Action

The mechanism by which 3-(4-Bromo-2-fluorophenyl)pentanedioic acid exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For instance, the compound may inhibit certain enzymes or receptors, thereby altering cellular functions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s key differentiators lie in the positions of halogens (Br, F) and the presence of dual carboxylic acid groups. Below is a comparative analysis with closely related compounds:

Table 1: Structural and Physicochemical Comparison

*Estimated based on analogous structures.

Impact of Substituent Positions

- Halogen Placement: The 4-bromo-2-fluoro substitution in the target compound creates distinct electronic effects compared to analogs like 5-(3-bromo-4-fluorophenyl)pentanoic acid .

- Fluorine Absence : 3-(4-Bromophenyl)pentanedioic acid lacks fluorine, reducing its electronegativity and hydrogen-bonding capacity compared to the target compound .

Functional Group and Chain Length Effects

- Dual Carboxylic Acids: The two -COOH groups in the target compound enhance acidity (pKa ~2-3 for each group) and solubility in polar solvents compared to single-acid analogs like pentanoic or acetic acid derivatives .

- Chain Length : Longer chains (e.g., pentanedioic acid vs. acetic acid) increase molecular weight and may improve membrane permeability or protein interaction due to extended hydrophobic regions.

Biological Activity

3-(4-Bromo-2-fluorophenyl)pentanedioic acid is a compound of interest due to its potential therapeutic applications, particularly in oncology and neurodegenerative diseases. The structural characteristics of this compound suggest it may interact with various biological targets, leading to significant pharmacological effects. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure

The compound can be represented as follows:

This structure features a brominated and fluorinated phenyl group attached to a pentanedioic acid moiety, which may enhance its interaction with biological targets due to the presence of halogens.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an anticancer agent and its effects on neurodegenerative conditions.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit notable cytotoxic effects against cancer cell lines. For instance, a related compound demonstrated enhanced apoptosis induction in hypopharyngeal tumor cells compared to standard treatments like bleomycin .

Table 1: Cytotoxicity of Related Compounds

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | A549 (lung cancer) | TBD | TBD |

| EF24 (analog) | FaDu (hypopharyngeal) | 5.67 | |

| 4’-bromoflavonol | A549 | 0.46 |

Note: IC50 values for this compound are yet to be determined.

The mechanism by which this compound exerts its effects may involve the inhibition of key signaling pathways associated with cancer proliferation and survival. Similar compounds have been shown to inhibit IKKβ, a crucial component in the NF-κB signaling pathway, which is often upregulated in cancers .

Neuroprotective Effects

In addition to its anticancer properties, preliminary research suggests potential neuroprotective effects. Compounds with structural similarities have been shown to inhibit acetylcholinesterase (AChE), which is beneficial in the treatment of Alzheimer's disease .

Table 2: Inhibition of AChE by Related Compounds

Case Studies

Several case studies have explored the efficacy of compounds similar to this compound:

- Study on Lung Cancer : A study evaluated the cytotoxicity of various halogenated compounds against A549 cells, revealing that brominated derivatives had significantly lower IC50 values compared to non-brominated counterparts .

- Neurodegenerative Disease Models : In models for Alzheimer's disease, compounds that inhibit AChE showed promise in improving cognitive function and reducing amyloid plaque formation .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3-(4-Bromo-2-fluorophenyl)pentanedioic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling reactions between bromo-fluorophenyl precursors and pentanedioic acid derivatives. For example, zinc-mediated reactions in anhydrous tetrahydrofuran (THF) under nitrogen protection are effective for similar bromophenyl compounds . Optimization may include:

- Catalyst screening : Testing palladium or copper catalysts for cross-coupling efficiency.

- Temperature control : Reactions often proceed at 60–80°C to balance reactivity and side-product formation.

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of aromatic intermediates.

Yield improvements are achievable by adjusting stoichiometry and reaction time systematically.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify substituents on the phenyl ring and pentanedioic acid backbone. Fluorine (F NMR) and bromine isotopes provide additional structural confirmation .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% for research-grade material) and detects trace impurities .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] peaks) and fragmentation patterns.

Q. What are the best practices for handling and storing this compound to ensure stability?

- Methodological Answer :

- Storage : Keep in airtight containers under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis or oxidation .

- Handling : Use desiccants in storage environments to mitigate moisture absorption.

- Solubility : Pre-dissolve in DMSO or ethanol for biological assays, ensuring stock solutions are aliquoted to avoid freeze-thaw cycles .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches of this compound?

- Methodological Answer :

- Cross-validation : Combine NMR, X-ray crystallography (if crystals are obtainable), and IR spectroscopy to confirm structural consistency .

- Batch analysis : Compare HPLC retention times and MS profiles across batches to identify impurities or stereochemical variations.

- Reaction monitoring : Use in-situ techniques (e.g., FTIR or Raman spectroscopy) to track intermediate formation during synthesis .

Q. What experimental designs are suitable for studying the reactivity of this compound under varying conditions?

- Methodological Answer :

- Factorial design : Systematically vary parameters (temperature, pH, catalyst loading) to identify optimal conditions for functionalization (e.g., esterification or amidation) .

- Kinetic studies : Use stopped-flow techniques or real-time monitoring to determine rate constants for reactions like decarboxylation or halogen exchange.

- Solvent screening : Test polar vs. non-polar solvents to assess effects on reaction pathways (e.g., nucleophilic vs. electrophilic substitution) .

Q. How can computational modeling predict the biological or material science applications of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in catalytic or photochemical applications .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide drug discovery efforts, focusing on the fluorophenyl moiety’s role in binding .

- Thermodynamic simulations : Model stability under extreme conditions (high temperature/pressure) for material science applications .

Q. What strategies mitigate degradation of this compound in long-term biological assays?

- Methodological Answer :

- Stabilizers : Add antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) to buffer solutions .

- pH optimization : Maintain assays at pH 6–8 to reduce acid/base-driven decomposition.

- Light protection : Use amber vials to prevent photodegradation, especially given the fluorophenyl group’s UV sensitivity .

Key Considerations for Methodological Rigor

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.